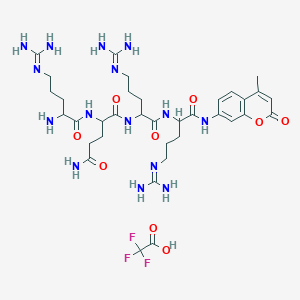
H-Arg-gln-arg-arg-amc trifluoroacetate salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Arg-gln-arg-arg-amc trifluoroacetate salt: is a synthetic peptide compound. It is composed of a sequence of amino acids: arginine (Arg), glutamine (Gln), and arginine (Arg), followed by a 7-amino-4-methylcoumarin (AMC) group. The trifluoroacetate salt form is commonly used to enhance the stability and solubility of the peptide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Arg-gln-arg-arg-amc trifluoroacetate salt typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: The amino acids are coupled to the resin using coupling reagents such as HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA.
Cleavage: The peptide is cleaved from the resin using a cleavage cocktail containing TFA.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The final product is purified using techniques such as reversed-phase HPLC .
Chemical Reactions Analysis
Types of Reactions
H-Arg-gln-arg-arg-amc trifluoroacetate salt can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions.
Oxidation: The arginine residues can be oxidized to form disulfide bonds.
Substitution: The AMC group can be substituted with other fluorogenic or chromogenic groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions (e.g., HCl or NaOH).
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂).
Substitution: Various nucleophiles can be used to substitute the AMC group.
Major Products
The major products formed from these reactions include smaller peptide fragments (from hydrolysis), oxidized peptides (from oxidation), and modified peptides with different fluorogenic groups (from substitution) .
Scientific Research Applications
H-Arg-gln-arg-arg-amc trifluoroacetate salt has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study protease activity.
Biology: Employed in cell-based assays to investigate cellular uptake and localization.
Medicine: Utilized in drug discovery and development to screen for potential inhibitors of proteases.
Industry: Applied in the production of diagnostic kits and research reagents.
Mechanism of Action
The mechanism of action of H-Arg-gln-arg-arg-amc trifluoroacetate salt involves its interaction with proteases. The peptide substrate is cleaved by the protease, releasing the AMC group, which fluoresces upon cleavage. This fluorescence can be measured to quantify protease activity. The molecular targets include various proteases, and the pathways involved are related to proteolytic cleavage .
Comparison with Similar Compounds
Similar Compounds
Boc-Gln-Ala-Arg-AMC: Another fluorogenic peptide substrate used in protease assays.
Z-Gly-Gly-Arg-AMC: A similar compound with a different peptide sequence.
Ac-Gly-Lys-Arg-AMC: Used in similar applications but with different specificity for proteases.
Uniqueness
H-Arg-gln-arg-arg-amc trifluoroacetate salt is unique due to its specific amino acid sequence and the presence of the AMC group, which provides a sensitive and specific readout for protease activity. Its trifluoroacetate salt form enhances its stability and solubility, making it suitable for various research applications .
Properties
IUPAC Name |
2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-N-[5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]pentanediamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H53N15O7.C2HF3O2/c1-17-15-26(50)55-24-16-18(8-9-19(17)24)45-28(52)21(6-3-13-43-32(38)39)47-29(53)22(7-4-14-44-33(40)41)48-30(54)23(10-11-25(35)49)46-27(51)20(34)5-2-12-42-31(36)37;3-2(4,5)1(6)7/h8-9,15-16,20-23H,2-7,10-14,34H2,1H3,(H2,35,49)(H,45,52)(H,46,51)(H,47,53)(H,48,54)(H4,36,37,42)(H4,38,39,43)(H4,40,41,44);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEWLRIHAMYQJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H54F3N15O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
885.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Benzoic acid, 4-[[2-(1,1-dimethylethyl)phenoxy]methyl]-](/img/structure/B12114473.png)
![Methyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12114478.png)
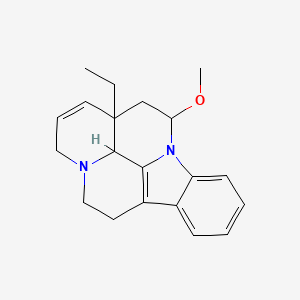
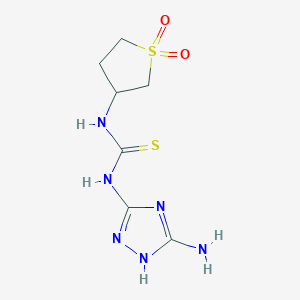
![Cyclopropanamine, N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-](/img/structure/B12114494.png)
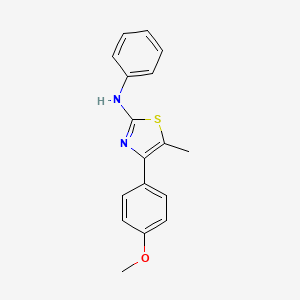
![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-methoxybenzoate](/img/structure/B12114519.png)
![2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12114522.png)

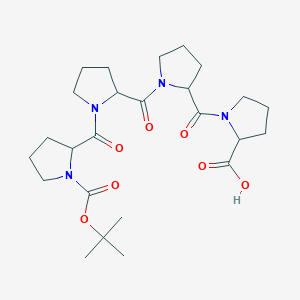

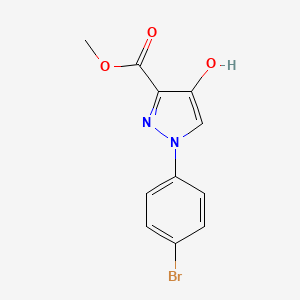
![N4-cyclopropyl-6-(2-ethyl-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)pyrimidine-2,4-diamine](/img/structure/B12114551.png)

